2-bromo-N-(2,4-difluorophenyl)benzamide
Description
Properties
IUPAC Name |
2-bromo-N-(2,4-difluorophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF2NO/c14-10-4-2-1-3-9(10)13(18)17-12-6-5-8(15)7-11(12)16/h1-7H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTCTLADWQYDDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354395 | |
| Record name | 2-bromo-N-(2,4-difluorophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
314025-94-0 | |
| Record name | 2-bromo-N-(2,4-difluorophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Mode of Action
It is known that the compound forms intermolecular hydrogen bonds, linking molecules into 1d chains. This could potentially influence its interaction with biological targets.
Pharmacokinetics
Some physical and chemical properties of the compound have been reported. It has a molecular weight of 312.11, a density of 1.617 g/cm3, and a boiling point of 293.5ºC at 760 mmHg. These properties could potentially influence the compound’s bioavailability and pharmacokinetics.
Biochemical Analysis
Biochemical Properties
2-bromo-N-(2,4-difluorophenyl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form hydrogen bonds with amide groups, which can influence its binding affinity and specificity towards certain proteins. The nature of these interactions often involves the formation of stable complexes that can modulate the activity of target enzymes and proteins.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the phosphorylation status of key signaling proteins, thereby modulating downstream signaling events. Additionally, it can affect the expression levels of specific genes involved in metabolic pathways, leading to changes in cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. This inhibition can result in altered cellular functions and changes in gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro or in vivo studies has also been associated with changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing harm. Toxicity studies have highlighted the importance of careful dosage optimization to minimize adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and alter metabolite levels. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution pattern can affect its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles. This localization is essential for its interaction with target biomolecules and subsequent biological effects.
Biological Activity
2-Bromo-N-(2,4-difluorophenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Structure and Properties
The chemical structure of this compound includes a bromine atom and two fluorine atoms attached to a phenyl group, contributing to its unique properties. The presence of these halogen atoms can enhance the compound's lipophilicity and influence its interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The bromine and fluorine substituents enhance binding affinity, which may lead to the inhibition of certain enzymes or receptors involved in disease pathways. For instance, compounds with similar structures have been shown to exhibit cytotoxic effects by inducing apoptosis in cancer cells through mechanisms such as topoisomerase inhibition .
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound against various pathogens. It has been noted for its effectiveness against certain bacterial strains, suggesting a potential role in treating infections. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound. For example:
- Cytotoxicity Assays : Research demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and SUIT-2 (pancreatic cancer). IC50 values indicated potent activity, with some derivatives showing enhanced effects compared to standard chemotherapeutics like cisplatin .
- Mechanistic Studies : Investigations into the mechanism revealed that this compound induces apoptosis through mitochondrial pathways. Flow cytometry and Hoechst staining assays confirmed increased apoptotic cell populations upon treatment with the compound .
Case Studies
- Study on Breast Cancer Cells : A study involving MDA-MB-231 cells showed that treatment with this compound led to a dose-dependent increase in apoptosis markers. The compound was found to be more effective than several existing treatments, suggesting its potential as a lead compound in drug development .
- Antimicrobial Efficacy : In another study focusing on bacterial pathogens, this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be lower than those for commonly used antibiotics.
Data Tables
| Biological Activity | Tested Cell Line/Pathogen | IC50/MIC (µM) | Notes |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 0.4 | Induces apoptosis via mitochondrial pathway |
| Antimicrobial | Staphylococcus aureus | 10 | Effective against gram-positive bacteria |
| Antimicrobial | Escherichia coli | 15 | Effective against gram-negative bacteria |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Bromo-N-(2,4-difluorophenyl)benzamide
- CAS Number : 314025-94-0
- Molecular Formula: C₁₃H₈BrF₂NO
- Molecular Weight : 312.11 g/mol
- Purity : ≥98% (pharmaceutical intermediate grade)
Structural Features :
This compound consists of a benzamide backbone substituted with a bromine atom at the ortho position and an N-linked 2,4-difluorophenyl group. The bromine atom enhances electrophilic reactivity, while the fluorine substituents influence lipophilicity and hydrogen-bonding interactions .
A similar approach is likely employed for the target compound using 2-bromobenzoyl chloride and 2,4-difluoroaniline.
Comparison with Structurally Similar Compounds
Halogen-Substituted Benzamides
Key Observations :
- Halogen Effects : Bromine increases molecular weight and polarizability compared to chlorine, influencing crystal packing via Br⋯π interactions . Fluorine’s electronegativity enhances hydrogen-bonding capacity, as seen in the target compound’s F⋯H interactions .
- Crystallography : The space group (e.g., Pn for Fo24 vs. Pbca for ZAJWUF) varies with halogen type and substitution pattern, affecting molecular stacking .
Bioactive Benzamide Derivatives
Notes:
- The target compound’s bromine and fluorine substituents may enhance membrane permeability compared to non-halogenated analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
